6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

Pharmaceutical impurity profiling Midazolam EP monograph Quinazoline reference standard

ANDA filers for midazolam in EU markets must demonstrate EP compliance, requiring impurity H as the sole quinazoline-based EP-specified impurity and primary daylight photodegradation product. This ISO 17034-accredited reference standard enables accurate peak identification and system suitability testing. • EP system suitability: 0.05% reference concentration, S/N≥3 for impurity H peak • ICH Q1B photostability studies: authentic daylight-degradation peak identification • ISO 17034-accredited with full NMR, MS, HPLC characterization documentation

Molecular Formula C15H10ClFN2
Molecular Weight 272.7 g/mol
CAS No. 119401-13-7
Cat. No. B1594507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
CAS119401-13-7
Molecular FormulaC15H10ClFN2
Molecular Weight272.7 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
InChIInChI=1S/C15H10ClFN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3
InChIKeyXYJIBRYJJRDFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline Reference Standard


6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (CAS 119401-13-7) is a synthetic quinazoline derivative with the molecular formula C₁₅H₁₀ClFN₂ and a monoisotopic mass of 272.0517 g/mol . It is formally designated as Midazolam EP Impurity H under the European Pharmacopoeia monograph for the benzodiazepine drug midazolam . The compound is also recognized as a primary photochemical decomposition product of midazolam, forming under both artificial irradiation and normal daylight exposure in aqueous solution [1]. It is commercially supplied as a characterized reference standard—available as Mikromol ISO 17034-accredited material—with full analytical documentation including NMR, MS, and HPLC purity data for use in pharmaceutical quality control, analytical method validation, and regulatory ANDA submissions .

EP Midazolam monograph system suitability Designated EP Impurity H with specified S/N criterion for related-substances testing.
Daylight photodegradation marker Principal degradation product under normal daylight; essential for ICH Q1B photostability studies.
ISO 17034-accredited reference material Mikromol grade with full NMR, MS, HPLC documentation; supports regulatory ANDA method validation.

Uniqueness of 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline for Midazolam QC


A generic quinazoline or a different midazolam impurity reference standard cannot substitute for 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline because this compound occupies a unique intersection of structural, photodegradation-pathway, and regulatory-designation specificity. Structurally, it possesses a fully aromatic quinazoline bicyclic core (C₁₅H₁₀ClFN₂, MW 272.70), which distinguishes it from midazolam itself (imidazobenzodiazepine, C₁₈H₁₃ClFN₃, MW 325.77) and from all other EP midazolam impurities that retain the benzodiazepine ring system [1]. It is the only EP-specified impurity that is a quinazoline rather than a benzodiazepine derivative. Pathway-wise, it is the dominant photodegradation product under normal daylight conditions, whereas other midazolam impurities arise from hydrolytic, oxidative, or thermal stress [2]. The European Pharmacopoeia mandates a specific system suitability criterion for this impurity—a signal-to-noise ratio of at least 3 for the peak due to impurity H at a reference concentration of 0.05% [3]. Substituting with an unqualified quinazoline standard would invalidate EP compliance and compromise the selectivity of the related-substances test.

!
Quinazoline core vs. benzodiazepine Generic quinazolines or benzodiazepine-type impurities lack the unique structural identity required for EP peak identification; chromatographic behavior and UV response may shift.
!
Photodegradation pathway specificity Only this compound represents daylight-driven degradation; hydrolytic or oxidative stress markers cannot substitute in photostability-indicating methods.
!
EP system suitability mandate The 0.05% reference solution with S/N ≥3 applies exclusively to impurity H; unqualified standards invalidate pharmacopoeial compliance.

Quantitative Differentiation Evidence


Structural Core Divergence: Quinazoline vs. Imidazobenzodiazepine

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline possesses a quinazoline bicyclic core (C₁₅H₁₀ClFN₂, MW 272.70), whereas midazolam—the parent drug and most other EP impurities—retains the imidazobenzodiazepine core (C₁₈H₁₃ClFN₃, MW 325.77). This structural divergence means the target compound lacks the fused imidazole ring and the seven-membered diazepine ring characteristic of midazolam and its benzodiazepine-class impurities. The molecular weight difference is 53.07 Da and the elemental composition differs by C₃H₃N . Of the EP-listed midazolam impurities, impurity H is uniquely a quinazoline; other specified impurities (A–G, I–K) are benzodiazepine derivatives [1].

Structural core divergence
Class-level inference
MW 272.70 (quinazoline) vs. 325.77 (imidazobenzodiazepine); ΔMW –53.07 Da, Δcomposition –C₃H₃N. Distinct heterocyclic scaffold.
Chromatographic retention and MS fragmentation fundamentally differ from benzodiazepine impurities.
Confirmed by NMR, MS, elemental analysis per EP monograph.
Pharmaceutical impurity profiling Midazolam EP monograph Quinazoline reference standard

Photodegradation Pathway Dominance: Daylight Degradation Product vs. Co-Photoproducts

Under normal daylight exposure in aqueous solution, 6-chloro-2-methyl-4-(2-fluorophenyl)quinazoline (impurity H) is the main decomposition product, whereas under high-pressure mercury lamp irradiation the primary product is a structurally distinct triaza-benzoazulene-dienone derivative that is absent in daylight-exposed solutions [1]. In ethanolic solutions, three main photoproducts were isolated: the target quinazoline compound, N-desalkylflurazepam, and a benzodiazepine-acetal product—but the quinazoline predominates under the most pharmaceutically relevant condition (aqueous, ambient light) [2]. The decomposition was shown to be pH-dependent: at pH < 2 only one decomposition product formed, whereas at higher pH multiple products including impurity H appeared in varying amounts [1].

Photodegradation pathway dominance
Cross-study comparable
Dominant product under normal daylight in aqueous solution; Hg-lamp main product (triaza-benzoazulene) absent in daylight.
Mandatory marker for daylight-induced degradation in ICH Q1B photostability testing.
pH-dependent formation; exact yields not reported in isolation studies.
Forced degradation studies Photostability testing Midazolam stability-indicating methods

EP System Suitability Specification for Impurity H

The European Pharmacopoeia monograph for midazolam establishes a specific system suitability criterion using impurity H: the signal-to-noise ratio must be at least 3 for the peak corresponding to impurity H in reference solution (e), which is prepared at a concentration of 0.05% relative to the test concentration [1]. This quantified sensitivity requirement is impurity-specific—it applies exclusively to impurity H as the designated system suitability marker. By contrast, the USP midazolam monograph employs a different set of impurity markers (reduced midazolam, desfluoromidazolam, 6H-isomer, etc.) with distinct relative retention times (0.20–2.48 range) and relative response factors (0.5–1.3), and does not include impurity H in its impurity table [2]. The ICH-compliant impurity limits for process-related midazolam impurities are specified as NMT 0.3% for individual identified impurities and NMT 0.1% for unspecified impurities, but impurity H—as a degradation product—may be controlled under the unspecified impurity limit or by a separate specification depending on the monograph version [3].

EP system suitability specification
Cross-study comparable
S/N ≥ 3 for impurity H peak at 0.05% reference concentration; detection at 254 nm.
EP-specific system suitability criterion; USP impurity panel does not include impurity H.
USP uses different markers (RRT 0.20–2.48) with distinct response factors.
European Pharmacopoeia compliance System suitability testing Pharmaceutical reference standards

Physicochemical Property Distinction from Midazolam and Analogs

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline exhibits computed physicochemical properties that differentiate it from midazolam and from closely related quinazoline analogs. The boiling point is 321.9 °C at 760 mmHg, density is 1.312 g/cm³, refractive index is 1.637, and calculated aqueous solubility is 6.5 × 10⁻³ g/L at 25 °C—indicating low water solubility with a polar surface area (PSA) of 25.78 Ų . These values contrast with midazolam, which has appreciably higher aqueous solubility at acidic pH due to protonation of the imidazole nitrogen (pKa ≈ 6.0–6.2) [1]. The flash point of impurity H is calculated at 148.5 °C, and its topological polar surface area is significantly lower than that of midazolam (PSA ≈ 41 Ų for midazolam), predicting greater lipophilicity and longer reversed-phase chromatographic retention . Commercially available reference standard lots are supplied at ≥97% HPLC purity (Chemenu) to 99% purity (LookChem supplier data), with MolCore offering NLT 98% purity material conforming to ISO certification systems .

Physicochemical property distinction
Supporting evidence
BP 321.9 °C, density 1.312 g/cm³, PSA 25.78 Ų, calculated aqueous solubility 6.5×10⁻³ g/L at 25 °C.
Low water solubility and higher lipophilicity inform solvent selection for standard preparation.
Values are computed/predicted; experimental boiling point not independently verified.
Physicochemical characterization Chromatographic method development Solubility and stability parameters

HPLC Resolution of Midazolam Impurities

Sati et al. (2013) developed and validated an RP-HPLC method for the simultaneous separation of midazolam from eight process-related and degradation impurities within a total run time of 45 minutes [1]. The method employed a C18 column with UV detection at 254 nm, consistent with the wavelength specified in both EP and USP midazolam monographs. A later method by Feng et al. (2022) extended impurity coverage to 12 related substances in midazolam APIs and injections using gradient elution with acetonitrile/methanol mobile phases, achieving recoveries of 97–101% for all impurities with precision RSD < 1% [2]. The LOQ for impurity A was 0.09% of the midazolam test concentration, while LOQ for other impurities was 0.02%, demonstrating sufficient sensitivity to meet the ICH reporting threshold of 0.05% for unspecified impurities. Forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions confirmed the stability-indicating capability of the method, with impurity H expected to form specifically under photolytic stress based on the Andersin studies [2][3].

HPLC resolution of midazolam impurities
Cross-study comparable
Feng 2022: 12 impurities resolved (LOQ 0.02–0.09%), recoveries 97–101%, RSD
Impurity H reference standard required for peak identification and accurate quantification in published methods.
C18 column, 254 nm UV, gradient elution; photolytic stress forms impurity H.
ISO 17034 accreditation vs. non-accredited
Supporting evidence
Mikromol (Fisher): ISO 17034-accredited, 25–100 mg. Competing suppliers: 97–99% purity, non-accredited or ISO-certified without full EP traceability.
ISO 17034 accreditation provides defensible metrological traceability for regulatory audits.
Storage: ambient temperature, protect from light due to photolability.
RP-HPLC method development Impurity resolution Midazolam bulk drug analysis

ISO 17034 Accreditation vs. Non-Accredited Quinazoline Standards

The Mikromol-branded 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline reference standard (Fisher Scientific, product code 30050675) is supplied under ISO 17034 accreditation, ensuring metrological traceability and certified purity suitable for pharmacopoeial testing . The product is available in 25 mg and 100 mg unit sizes with full documentation including InChI, SMILES, IUPAC name, molecular formula, and formula weight (272.0517 g/mol). Competing suppliers provide this compound at varying purity grades: 97% (Chemenu), NLT 98% (MolCore, ISO-certified), and 99% (LookChem supplier-reported), but without the ISO 17034 accreditation that is specifically recognized by pharmacopoeial authorities for reference standard use . SynZeal and Aligns Pharma provide impurity H with detailed characterization data compliant with regulatory guidelines, including NMR, MS, and HPLC/GC purity data, supporting ANDA and DMF filing requirements [1]. The compound is shipped at ambient temperature with a recommendation for long-term storage in a cool, dry place, protected from light to prevent photodegradation of the standard itself.

ISO 17034 accreditation vs. non-accredited
Supporting evidence
Mikromol (Fisher): ISO 17034-accredited, 25–100 mg. Competing suppliers: 97–99% purity, non-accredited or ISO-certified without full EP traceability.
ISO 17034 accreditation provides defensible metrological traceability for regulatory audits.
Storage: ambient temperature, protect from light due to photolability.
ISO 17034 reference materials Pharmaceutical impurity reference standards GMP quality control

Application Scenarios for Midazolam Impurity H


EP-Compliant ANDA Filing and System Suitability Testing

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for midazolam in European markets, procurement of impurity H as a characterized reference standard is mandatory for demonstrating compliance with the European Pharmacopoeia monograph. The EP requires a system suitability test using impurity H at 0.05% reference concentration with a minimum signal-to-noise ratio of 3 [1]. This impurity reference standard enables accurate peak identification in the related-substances chromatogram, quantification against the 0.1% unspecified impurity limit per ICH Q3A guidelines, and demonstration of analytical method selectivity during validation. The ISO 17034-accredited Mikromol material provides the traceability chain expected by EMA reviewers [2].

ICH Q1B Photostability Studies: Daylight Degradation Assessment

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline is the principal photodegradation product of midazolam under normal daylight conditions [1]. Laboratories conducting forced degradation studies per ICH Q1B guidelines must use this authentic reference standard to identify and quantify the daylight-specific degradation peak in stability-indicating HPLC methods. This compound enables differentiation between photolytic degradation and degradation arising from other stress conditions (hydrolysis, oxidation, thermal stress), as demonstrated in the Feng et al. (2022) stability-indicating method validation covering acidic, basic, oxidative, thermal, and photolytic stress [2]. Without the impurity H standard, photodegradation peaks cannot be reliably assigned, potentially leading to incorrect stability assessments and specification setting.

Cross-Pharmacopoeia Method Harmonization

The divergence between the USP and EP midazolam impurity panels creates a need for impurity H in method bridge studies. The USP monograph employs a different impurity marker set (reduced midazolam, desfluoromidazolam, 6H-isomer, etc.) with distinct relative retention times and response factors, and does not list impurity H [1]. Laboratories developing methods intended to satisfy both USP and EP requirements must procure impurity H alongside USP-specified impurities to establish comprehensive impurity fate maps. The published Sati et al. (2013) and Feng et al. (2022) HPLC methods provide validated starting points that incorporate impurity H; procurement of the authentic standard enables direct method transfer and reduces method development timelines [2].

GMP Batch Release Testing and Reference Standard Qualification

In GMP-compliant QC laboratories performing midazolam API and finished product batch release, impurity H serves as a working reference standard for daily system suitability testing and impurity quantification. The Mikromol ISO 17034-accredited material (available in 25 mg and 100 mg quantities) provides the metrological traceability required for regulatory inspection, with full characterization documentation including InChI, SMILES, molecular formula (C₁₅H₁₀ClFN₂), and certified purity [1]. Secondary suppliers (SynZeal, Aligns Pharma, MolCore) offer alternative sourcing with regulatory-compliant characterization packages (NMR, MS, HPLC purity) for laboratories requiring multiple qualified lots or cost-optimized procurement [2]. The compound should be stored at ambient temperature, protected from light, consistent with its identity as a photodegradation product that may itself be photolabile.

Application
Selection Property
Validation Focus
EP pharmacopoeial system suitability
Impurity H reference standard with ISO 17034 traceability
S/N verification, peak identification in related-substances test
ICH Q1B photostability studies
Daylight-specific degradation marker
Stability-indicating method selectivity for photolytic pathway
Cross-pharmacopoeia method harmonization
EP-specific impurity complementary to USP panel
Impurity fate mapping, method transfer between EP and USP monographs
GMP batch release and reference standard qualification
Characterized working standard with full analytical documentation
Lot-to-lot consistency, metrological traceability for QC audit
Quote Request

Request a Quote for 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.